

solubility and stability of Meliasenin B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meliasenin B

Cat. No.: B1174426

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of Melatonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with a wide range of physiological functions, including the regulation of circadian rhythms, antioxidant defense, and immune modulation.[1][2] Its therapeutic potential is being explored for a variety of conditions, from sleep disorders to neurodegenerative diseases and cancer.[2] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective and reliable pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and stability of melatonin, along with detailed experimental protocols and visual representations of its degradation pathways to aid researchers and formulation scientists.

Physicochemical Properties

Pure melatonin is an off-white crystalline powder with a molecular weight of 232.28 g/mol .[1][3] It has a melting point ranging from 116.5°C to 118°C and a boiling point of 512.8°C.[3] The molecule's indole moiety functionalized with a 3-amide group and a 5-alkoxy group contributes to its amphiphilic nature, allowing it to readily cross biological membranes.[3]

Solubility of Melatonin

The solubility of melatonin has been investigated in a variety of solvents, which is a critical factor for designing diverse dosage forms, from oral tablets to parenteral injections.

Solubility in Common Solvents

The following table summarizes the solubility of melatonin in various organic solvents and water.

Solvent	Solubility (mg/g)	Temperature (°C)	Reference
Propylene Glycol	3.6 - 3.8	25	[4]
Glycofurol	10.5 - 11.1	25	[4]
Dimethyl Sulfoxide (DMSO)	Soluble	Not Specified	[5]
N,N-dimethylformamide (DMF)	Soluble	Not Specified	[5]
Water	Insoluble	Not Specified	[6]
Chloroform	Insoluble	Not Specified	[6]
Petroleum Ether	Insoluble	Not Specified	[6]
1 mol/L NaOH	Soluble	Not Specified	[6]
1 mol/L KOH	Soluble	Not Specified	[6]

Solubility in Alcohols and Esters

A study systematically measured the mole fraction solubility of melatonin in various alcohols and esters at different temperatures. The data indicates a positive correlation between temperature and solubility.

Solvent	Mole Fraction Solubility (at 298.15 K)
Methanol	0.03570
Ethanol	0.02536
n-Propanol	0.01965
n-Butanol	0.01524
n-Pentanol	0.01450
i-Butanol	0.01267
n-Hexanol	0.01136
Methyl Acetate	0.008498
Ethyl Acetate	0.006587
n-Propyl Acetate	0.004280
n-Butyl Acetate	0.003410
n-Pentyl Acetate	0.02990

Data adapted from a study on the solubility of melatonin in twelve pure solvents.[\[7\]](#)

Stability of Melatonin

The stability of melatonin is influenced by several factors, including pH, temperature, and light exposure. Understanding these factors is crucial for ensuring the potency and safety of melatonin-containing products throughout their shelf life.

Effect of pH

Melatonin's stability is significantly affected by the pH of the solution. It is most stable at an acidic pH (pH 1) and its degradation increases as the pH rises.[\[8\]](#) One study investigating melatonin stability in phosphate buffers at various pH levels (1.2, 2, 4, 7.4, 7, 10, and 12) showed that up to 30% of the melatonin degraded over 21 days across all pH ranges.[\[4\]](#)

Effect of Temperature

Thermal degradation of melatonin follows first-order reaction kinetics.[8] The rate of degradation increases with increasing temperature. For instance, after 6 hours of incubation, the remaining concentration of melatonin was approximately 85% at 60°C, while it decreased to 64%, 52%, and 37% at 70°C, 80°C, and 90°C, respectively.[8]

Effect of Light

Exposure to light, particularly UV radiation, can lead to the degradation of melatonin.[9] Photostability studies have shown a high percentage of melatonin degradation in solution upon irradiation.[10] Therefore, it is recommended to protect melatonin solutions and formulations from light.

Stability in Formulations

The stability of melatonin can be enhanced in specific formulations. For example, melatonin in hard capsules containing microcrystalline cellulose was found to be stable for 18 months when stored at 25°C and 60% relative humidity.[9][11] In contrast, melatonin in an oral adhesive paste showed significant degradation under irradiation.[10]

Experimental Protocols

Solubility Determination

A common method for determining the solubility of melatonin involves the following steps:

- **Preparation of Supersaturated Solutions:** An excess amount of melatonin is added to the solvent of interest in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- **Sample Collection and Filtration:** An aliquot of the supernatant is withdrawn and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
- **Quantification:** The concentration of melatonin in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Testing (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of melatonin. A typical protocol involves subjecting melatonin solutions to various stress conditions:

- **Acidic and Basic Hydrolysis:** Melatonin solutions are treated with strong acids (e.g., 5 M HCl) and bases (e.g., 2 M NaOH) at elevated temperatures (e.g., 70°C) for a defined period.[9]
- **Oxidative Degradation:** The solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) at an elevated temperature (e.g., 80°C).[9]
- **Photodegradation:** The solution is exposed to UV light (e.g., $\lambda=365$ nm) for a specified duration.[9]
- **Thermal Degradation:** The solution is heated at various temperatures (e.g., 60, 70, 80, and 90°C) for different time intervals.[8]
- **Analysis:** The stressed samples are analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A reliable RP-HPLC method is crucial for both solubility and stability studies. A typical HPLC system for melatonin analysis would include:

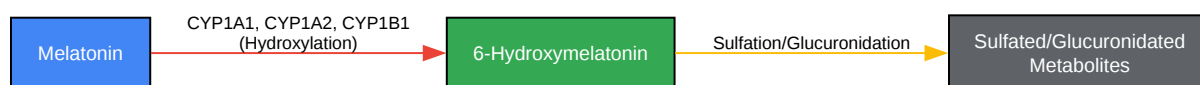
- **Column:** A C18 column (e.g., 150 mm × 4.6 mm, 3 μ m).[9]
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., 0.5% acetic acid) and organic solvents (e.g., methanol and acetonitrile) in a specific ratio (e.g., 5:4:1, v/v/v).[12]
- **Flow Rate:** 1 mL/min.[9]
- **Detection:** UV detection at 220 nm or 250 nm.[12]
- **Temperature:** 40°C.[9]

Degradation Pathways of Melatonin

Melatonin can be degraded through two primary pathways: the indolic and the kynuric pathways. These pathways can occur both enzymatically in vivo and non-enzymatically under stress conditions.

Indolic Degradation Pathway

The main enzymatic degradation pathway for melatonin in the liver involves hydroxylation at the C6 position by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1) to form 6-hydroxymelatonin. This metabolite is then conjugated with sulfate or glucuronide for excretion. [13][14]

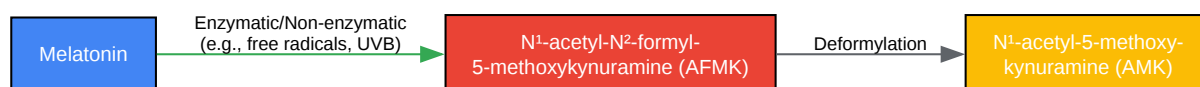


[Click to download full resolution via product page](#)

Caption: Major Indolic Degradation Pathway of Melatonin.

Kynuric Degradation Pathway

The kynuric pathway involves the cleavage of the indole ring. Melatonin can be converted to N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) either enzymatically or non-enzymatically through the action of free radicals or UVB radiation. [13][14] AFMK can be further metabolized to N¹-acetyl-5-methoxykynuramine (AMK).

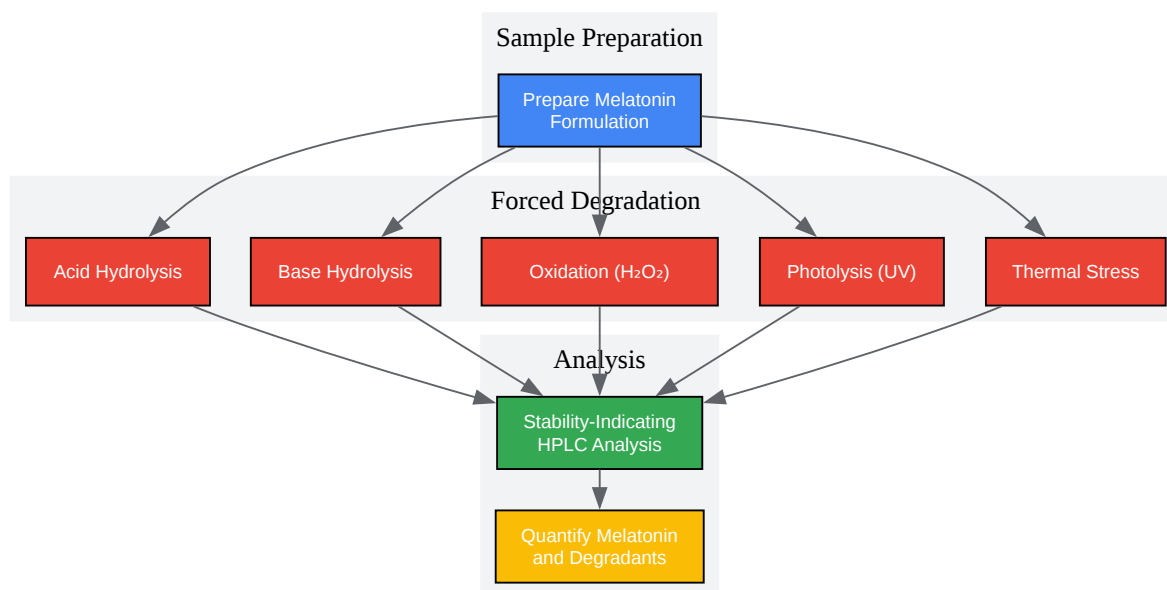


[Click to download full resolution via product page](#)

Caption: Kynuric Degradation Pathway of Melatonin.

Experimental Workflow for Stability Analysis

The logical flow for assessing the stability of melatonin in a pharmaceutical formulation is outlined below.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Melatonin Stability Assessment.

Conclusion

A comprehensive understanding of the solubility and stability of melatonin is fundamental for the successful development of robust and effective pharmaceutical products. This guide has summarized key data on melatonin's solubility in various solvents and its stability under different environmental conditions. The provided experimental protocols and visual representations of degradation pathways offer a practical framework for researchers and formulation scientists. By carefully considering these physicochemical properties, it is possible to design optimized melatonin formulations with enhanced bioavailability and shelf-life, ultimately contributing to its therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melatonin | C₁₃H₁₆N₂O₂ | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural and physico-chemical evaluation of melatonin and its solution-state excited properties, with emphasis on its binding with novel coronavirus proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview [mdpi.com]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Melatonin Delivery: Transdermal and Transbuccal Evaluation in Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]
- 13. Metabolism of melatonin and biological activity of intermediates of melatoninerigic pathway in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility and stability of Meliasenin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174426#solubility-and-stability-of-meliasenin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com